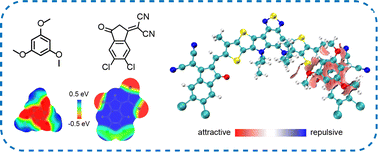Restrained energetic disorder for high-efficiency organic solar cells via a solid additive†
Energy & Environmental Science Pub Date: 2023-05-11 DOI: 10.1039/D3EE00927K
Abstract
Energetic disorder is one of the major impediments that limits the performance of organic solar cells (OSCs). Nevertheless, achieving a favorable nanoscale morphology that restricts the density of states proves to be challenging, especially in the state-of-the-art non-fullerene acceptors (NFAs) systems. Here, we incorporate 1,3,5-trimethoxybenzene (TMB) as a solid additive to restrict the energetic disorder and achieve outstanding efficiencies of OSCs. The results suggest that TMB possesses intense electrostatic interaction with the terminal groups of NFAs to facilitate direct face-to-face packing. During the film formation, TMB works as a bridge to connect adjacent NFAs, and a controlled π–π stacking distance can be obtained after its subsequent volatilization. The optimized morphology limits energetics disorder, which further enhances exciton delocalization and inhibits non-radiative energy loss. Consequently, TMB-incorporated binary devices based on PBDB-TF:eC9 and ternary devices based on PBDB-TF:eC9:HDO-4Cl record high efficiencies of 18.61% and 19.30%, respectively. This work provides new insights into morphology optimization and offers inspiration for new approaches to improve OSC performance.


Recommended Literature
- [1] Efficient coupling of MnO2/TiN on carbon cloth positive electrode and Fe2O3/TiN on carbon cloth negative electrode for flexible ultra-fast hybrid supercapacitors†
- [2] Colloidal particles at fluid interfaces: behaviour of isolated particles
- [3] A two-dimensional molecular network structure of trimesic acid prepared by adsorption-induced self-organization†
- [4] Thiophene-substituted nickel dithiolene complexes. Precursors for low band gap conjugated metallopolymers
- [5] Diffusion coefficients in solids, their measurement and significance
- [6] Back cover
- [7] Determination of SeMet and Se(iv) in biofortified yeast by ion-pair reversed phase liquid chromatography-hydride generation-microwave induced nitrogen plasma atomic emission spectrometry (HPLC-HG-MP-AES)
- [8] Polypeptide–polymer bioconjugates
- [9] Study of interface properties in CuPc based hybrid inorganic–organic solar cells†
- [10] Double layer properties of carbon aerogel electrodes measured by probe beam deflection and AC impedance techniques†

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 3149-28-8
-
CAS no.: 3485-62-9
-
CAS no.: 443-84-5
-
3-Hydroxy-2-methylbutanoic Acid
CAS no.: 473-86-9
-
CAS no.: 2401-24-3
-
CAS no.: 390-28-3
-
Acid Green 50 (Technical Grade)
CAS no.: 3087-16-9
-
CAS no.: 107-66-4









